N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound features a benzamide core substituted with a 3-fluoro group, a 5-methoxybenzo[d]thiazole moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S.ClH/c1-22(2)9-10-23(18(24)13-5-4-6-14(20)11-13)19-21-16-12-15(25-3)7-8-17(16)26-19;/h4-8,11-12H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVQQDCXNZWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse sources.
- Molecular Formula : C19H21ClFN3O2S
- Molecular Weight : 409.9 g/mol
- Structure : The compound features a benzamide backbone with a dimethylaminoethyl side chain, a fluorine atom, and a methoxy-substituted benzothiazole moiety.
Anticancer Activity
Research has demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. These compounds often operate by inhibiting key signaling pathways involved in tumor progression and survival .
Neuroprotective Effects
Studies on related benzothiazole derivatives indicate potential neuroprotective effects. Compounds tested in models of neurotoxicity demonstrated lower cytotoxicity and neurotoxicity profiles, suggesting that they may be beneficial in treating neurological disorders by modulating neurotransmitter systems, particularly GABAergic pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives are known to exhibit antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 μg/mL against various pathogens, indicating strong efficacy .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes critical for cancer cell proliferation.
- Modulation of Cell Signaling : Interaction with GABA receptors may contribute to its neuroprotective effects.
- Antimicrobial Mechanisms : Disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity : Recent studies have highlighted the antibacterial properties of compounds similar to N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride. Research has shown that derivatives containing thiazole and sulfonamide moieties exhibit significant antibacterial activity by inhibiting the enzyme dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and division .
Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Investigations into benzothiazole derivatives have indicated that they can disrupt cancer cell proliferation and induce cell death, making them candidates for further development in cancer therapeutics .
Pharmacological Applications
Drug Delivery Systems : The unique chemical structure allows for the exploration of this compound as a component in drug delivery systems. Its ability to penetrate cellular membranes can be harnessed to improve the bioavailability of poorly soluble drugs, enhancing their therapeutic effects .
Material Science
Potential Use in Coatings : The compound's fluorine content suggests potential applications in developing advanced coatings with enhanced chemical resistance and durability. Fluorinated compounds are known for their low surface energy, which can be beneficial in creating non-stick surfaces and protective coatings for various materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs:
Substituent Effects on Activity and Physicochemical Properties
- Fluorine vs. Chlorine : The 3-fluoro group in the target compound likely improves metabolic stability and membrane permeability compared to the chlorine in the thiazole analog . Fluorine’s electron-withdrawing effect may also enhance binding to electron-rich enzyme pockets.
- Methoxy vs.
- Dimethylaminoethyl Side Chain: This moiety, present in the target and CAS 1215341-14-2, improves aqueous solubility via protonation (as HCl salt) and may facilitate interactions with cationic binding sites in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
